molecular formula C16H14N2O4S B611795 4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide CAS No. 34258-79-2

4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Cat. No. B611795
CAS RN: 34258-79-2
M. Wt: 330.358
InChI Key: PGUHYTRMLNGOQQ-UHFFFAOYSA-N
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Description

W7477 is a biochemical.

Scientific Research Applications

1. Biological Activity and Structure-Activity Relationship

1,4-Benzothiazine, a pharmacophore of anti-psychotic drug phenothiazines, is recognized for its versatile biological activities. Researchers have made significant strides in understanding the synthetic strategies, biological activities, and structure-activity relationships (SAR) of 1,4-Benzothiazines. The synthetic exploration has led to various 1,4-Benzothiazine analogues demonstrating notable activities through different mechanisms. Detailed SAR analyses have provided insights into the regulation of various types of cancer by 1,4-Benzothiazines, marking them as compounds of high biological significance (Rai et al., 2017).

2. Industrial and Drug Discovery Applications

Benzothiazine, with its nitrogen-sulphur axis, has found applications in industries and shown promise as herbicides. Moreover, its structural resemblance to phenothiazine drugs positions benzothiazines as potential drug candidates for diseases such as cancer, diabetes, hypertension, and infections. The synthesis strategies involving 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones yield benzothiazine derivatives with significant yields, opening pathways for its incorporation in various drug discovery programs (Mir et al., 2020).

3. Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives have been extensively studied for their in vitro and in vivo antifungal activities, particularly against Candida. The antifungal activity of these derivatives is influenced by their chemical characteristics, such as N-4 substitution and sulfur oxidation state. Interestingly, the antifungal efficacy of these compounds is further enhanced by their immunomodulating activities, indicating a combined effect of direct antifungal action and stimulation of the immune response, making these derivatives highly effective in vivo (Schiaffella & Vecchiarelli, 2001).

properties

CAS RN

34258-79-2

Product Name

4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Molecular Formula

C16H14N2O4S

Molecular Weight

330.358

IUPAC Name

2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-phenyl-, 1,1-dioxide

InChI

InChI=1S/C16H14N2O4S/c1-18-14(16(20)17-11-7-3-2-4-8-11)15(19)12-9-5-6-10-13(12)23(18,21)22/h2-10,19H,1H3,(H,17,20)

InChI Key

PGUHYTRMLNGOQQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(O)C2=CC=CC=C2S(N1C)(=O)=O)NC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

W7477;  W 7477;  W-7477;  BRN 0626598;  CP 14304.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
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4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
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4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
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4-Hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

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